molecular formula C22H16N6S B294648 1-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole

1-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole

Cat. No. B294648
M. Wt: 396.5 g/mol
InChI Key: JQZVSERRRLJYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole, also known as NTMTB, is a novel benzimidazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments, have been extensively studied.

Mechanism of Action

The mechanism of action of 1-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole is not fully understood, but studies have suggested that it may work by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. 1-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
1-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of topoisomerase II activity. In addition, 1-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has been shown to selectively bind to metal ions such as copper, zinc, and iron, making it a promising candidate for metal ion detection.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole in laboratory experiments is its ability to selectively bind to metal ions, making it a useful tool for metal ion detection. In addition, 1-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has been shown to exhibit anti-cancer activity against various cancer cell lines, making it a promising candidate for cancer research. However, one of the limitations of using 1-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole in laboratory experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

For research on 1-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole include further studies on its mechanism of action, its potential applications in metal ion detection, and its use as an anti-cancer agent. In addition, studies on the toxicity and safety of 1-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole are needed to determine its potential use in clinical applications. Further studies on the synthesis of 1-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole and its derivatives may also lead to the development of more potent and selective compounds for scientific research.

Synthesis Methods

1-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has been synthesized using various methods, including the reaction of 2-(1-naphthylmethyl)-1H-benzo[d]imidazole with 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol in the presence of triethylamine. The reaction mixture was refluxed for several hours, and the resulting product was purified using column chromatography. Other methods of synthesis include the reaction of 2-(1-naphthylmethyl)-1H-benzo[d]imidazole with 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol in the presence of sodium hydride and the reaction of 2-(1-naphthylmethyl)-1H-benzo[d]imidazole with 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol in the presence of potassium carbonate.

Scientific Research Applications

1-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions, its use as a photosensitizer for photodynamic therapy, and its use as an anti-cancer agent. 1-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has been shown to selectively bind to metal ions such as copper, zinc, and iron, making it a promising candidate for metal ion detection. In addition, 1-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer cells.

properties

Molecular Formula

C22H16N6S

Molecular Weight

396.5 g/mol

IUPAC Name

3-(benzimidazol-1-ylmethyl)-6-(naphthalen-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H16N6S/c1-2-9-17-15(6-1)7-5-8-16(17)12-21-26-28-20(24-25-22(28)29-21)13-27-14-23-18-10-3-4-11-19(18)27/h1-11,14H,12-13H2

InChI Key

JQZVSERRRLJYDL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NN4C(=NN=C4S3)CN5C=NC6=CC=CC=C65

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NN4C(=NN=C4S3)CN5C=NC6=CC=CC=C65

Origin of Product

United States

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